Tert-butyl N-(4-bromothiophen-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(4-bromothiophen-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-bromothiophen-3-amine under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl N-(4-bromothiophen-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-(4-bromothiophen-3-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-(4-bromothiophen-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom in the thiophene ring can participate in electrophilic aromatic substitution reactions, while the carbamate group can undergo hydrolysis to release the active amine . These interactions can modulate various biological pathways, depending on the specific application .
Comparison with Similar Compounds
Tert-butyl N-(4-bromothiophen-3-yl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(5-bromothiophen-3-yl)carbamate: Similar structure but with the bromine atom at a different position on the thiophene ring.
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: Contains additional functional groups like cyano and fluoro, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(4-bromothiophen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMARQLXQZRXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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